Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-bromo-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFNYAOHCLVHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate typically involves:
- Starting from appropriately substituted anilines or phenols.
- Introduction or presence of the 4-bromo and 3-trifluoromethyl substituents on the aromatic ring.
- Protection of the amine group as a tert-butyl carbamate (Boc protection).
This sequence ensures regioselective substitution and stable protection for further synthetic manipulations.
Preparation of the Key Intermediate: 4-bromo-3-(trifluoromethyl)aniline
The precursor aniline bearing the bromine and trifluoromethyl groups is often synthesized via electrophilic aromatic substitution or from commercially available substituted anilines. The trifluoromethyl group is typically introduced via trifluoromethylation reactions, while bromination is carried out under controlled conditions to ensure substitution at the para position relative to the amino group.
Boc Protection of the Aniline Group
The primary amine of the 4-bromo-3-(trifluoromethyl)aniline is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions to form the tert-butyl carbamate. This step is crucial to stabilize the amine functionality and prevent side reactions in subsequent synthetic steps.
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc2O) | Dichloromethane or THF | 0–25°C | 2–24 hours | 80–95 |
The reaction proceeds smoothly under mild conditions, often with the addition of a base such as triethylamine or sodium bicarbonate to scavenge the acid generated.
Phase Transfer Catalysis in Carbamate Preparation
A patent (CN104672180B) describes a catalytic method involving phase transfer catalysts (PTC) and hydrogen peroxide under alkaline conditions to prepare tert-butyl carbamate derivatives. Although the patent focuses on a chiral carfilzomib intermediate, the approach highlights:
- Use of PTCs with substituents such as iodine, bromine, chlorine, or nitro groups.
- Catalytic amounts (2–3 mol%) of PTCs facilitate selective carbamate formation.
- The method is operationally simple, high-yielding, and suitable for industrial scale.
This method may be adapted for the preparation of this compound by selecting appropriate starting materials and PTCs.
Summary Table of Preparation Methods
Research Findings and Considerations
- The Boc protection step is well-established and yields are consistently high when starting from 4-bromo-3-(trifluoromethyl)aniline.
- The presence of electron-withdrawing trifluoromethyl and bromine substituents can influence reactivity; thus, reaction conditions may require optimization.
- Nickel-catalyzed methods provide a modern approach to preparing bromide intermediates but require careful control to avoid side reactions such as dimerization.
- Phase transfer catalysis offers a scalable and selective approach, especially for carbamate formation in complex molecules.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl carbamates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate depends on its specific application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and applications are influenced by substituent identity and positioning. Below is a comparative analysis with structurally related tert-butyl carbamates:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP compared to chloro or hydroxy analogues, enhancing membrane permeability in drug candidates .
- Stability : Bromine’s leaving-group capability contrasts with chlorine’s lower reactivity, making the target compound more versatile in nucleophilic substitutions .
Biological Activity
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C12H12BrF3N2O2
- Molecular Weight : 351.14 g/mol
- Structure : The compound features a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound's anticancer effects are attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell proliferation and survival. In vivo experiments further confirmed its efficacy in reducing tumor growth in animal models .
The primary mechanism of action for this compound involves:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in metabolic pathways critical for cell growth and survival.
- Reactive Oxygen Species (ROS) Production : The compound promotes ROS production, leading to oxidative stress in cancer cells, which triggers apoptosis .
- Cell Cycle Arrest : Studies indicate that it causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various carbamates, including this compound. The results showed a notable reduction in bacterial counts in treated groups compared to controls, highlighting its potential as a novel antimicrobial agent.
Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer treatment, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity. Flow cytometry analysis confirmed that it induced apoptosis via the mitochondrial pathway.
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate?
Methodological Answer: The compound is synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. React 4-bromo-3-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1) or ¹H NMR for amine depletion. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (typically 70–85%) requires strict anhydrous conditions to prevent hydrolysis .
Q. What purification techniques are recommended for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (4:1) at 60°C, cooling to 4°C for crystallization.
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 v/v). Monitor fractions by TLC.
- Preparative HPLC : For high-purity requirements (>98%), employ a C18 column with acetonitrile/water (0.1% formic acid) gradient (60–80% acetonitrile over 20 min). Validate purity via LC-MS (expected [M+H]⁺ = 368.1) .
Q. How is the compound structurally characterized?
Methodological Answer: Table 1: Key Characterization Data
Q. What are critical storage conditions?
Methodological Answer: Store in amber vials under argon at –20°C. Desiccate with silica gel to prevent hydrolysis. Stability studies show <5% degradation over six months under these conditions. Avoid exposure to strong acids/bases, which cleave the carbamate group .
Advanced Research Questions
Q. What reaction mechanisms govern carbamate formation?
Methodological Answer: The Boc protection proceeds via nucleophilic acyl substitution: the aniline’s amine attacks Boc₂O’s electrophilic carbonyl, releasing tert-butoxide. Base (e.g., DMAP) deprotonates the intermediate, driving the reaction. Computational studies (B3LYP/6-31G*) reveal a transition state with partial positive charge on the carbonyl carbon and negative charge on the departing tert-butoxide .
Q. How can computational modeling predict reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to map electrostatic potential surfaces, identifying nucleophilic (carbamate oxygen) and electrophilic (bromine) sites.
- Molecular Dynamics (MD) : Simulate solvation effects in DCM or THF using AMBER.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ assays .
Q. How to mitigate trifluoromethyl group decomposition?
Methodological Answer:
Q. How to troubleshoot low synthetic yields?
Methodological Answer: Apply Design of Experiments (DoE) to optimize variables:
- Factors : Boc₂O equivalents (1.2–2.0), temperature (0–25°C), solvent polarity (DCM vs. THF).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.5:1 Boc₂O ratio at 10°C in THF increased yield from 45% to 78%) .
Q. How to resolve contradictions in stability data?
Methodological Answer:
Q. What safety protocols are critical for handling bromine?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
